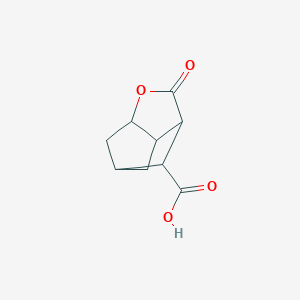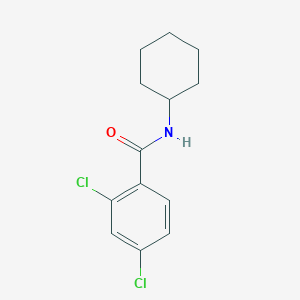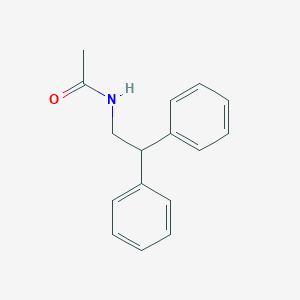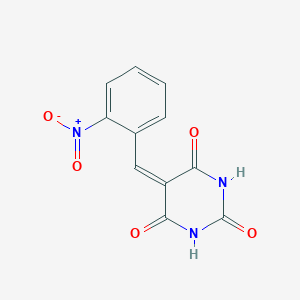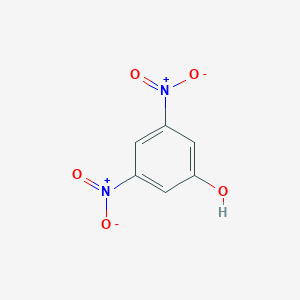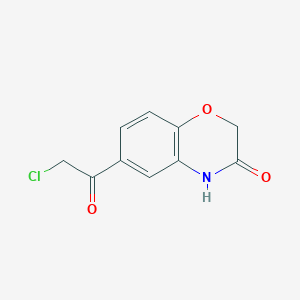
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
“6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one” is a complex organic compound. It contains a benzoxazinone core, which is a type of heterocyclic compound . The “6-(Chloroacetyl)” part indicates a chloroacetyl group attached to the 6th position of the benzoxazinone ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl chlorides . Chloroacetyl chloride, for instance, is a bifunctional compound that can form esters and amides .Chemical Reactions Analysis
Chloroacetyl chloride, a similar compound, reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) .Physical And Chemical Properties Analysis
Chloroacetic acid, a related compound, is a colorless solid with a molar mass of 94.49 g/mol. It is soluble in water and has a melting point of 63 °C and a boiling point of 189.3 °C .Applications De Recherche Scientifique
1. Antigen-Specific Cell Staining
- Summary of Application : This compound is used to improve the retention of substrates in cells during antigen-specific cell staining. The chloroacetyl group suppresses the dissociation of the substrate after forming a covalent bond with intracellular proteins .
- Methods of Application : The chloroacetyl group is added to the substrate to form a covalent bond with intracellular proteins. This modification helps to retain the substrate within the cells .
- Results or Outcomes : The addition of the chloroacetyl group was found to suppress the dissociation of the substrate from the cells, improving the effectiveness of the staining process .
2. Photodynamic Therapy and Cell Imaging
- Summary of Application : Derivatives of this compound have been synthesized and used in the biomedical field for photodynamic therapy (PDT) and cell imaging .
- Methods of Application : The compound is modified with various amines and hydrazides through amide bond formation to yield new porphyrin derivatives. These derivatives are then used as photosensitizers in PDT .
- Results or Outcomes : The new porphyrin photosensitizers were found to be effective in PDT for cancer treatment. They showed significant photophysical data, including fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation .
3. Synthesis of Porphyrin Derivatives
- Summary of Application : This compound is used in the synthesis of porphyrin derivatives, which have enhanced photophysicochemical properties and applications in the biomedical field .
- Methods of Application : The compound is reacted with various amines and hydrazides through amide bond formation to yield new porphyrin derivatives .
- Results or Outcomes : The synthesized porphyrin derivatives have shown significant photophysical data, including fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation .
4. Synthesis of Liquid Crystals
- Summary of Application : This compound is used in the synthesis of four-armed materials based on a pentaerythritol core, which are potential liquid crystals .
- Methods of Application : The compound is connected by spacers with different lengths to the coumarin moieties as mesogenic groups .
- Results or Outcomes : UV-Vis spectroscopy measurements exhibited a red shift in peaks of coumarin ring from 318 to 366 nm compared with free coumarin molecules, which is attributed to the developed π – π interactions by possible formation of liquid crystal structures .
5. Synthesis of Anti-Tumor Drugs
- Summary of Application : This compound has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
- Methods of Application : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
6. Synthesis of Liquid Crystals
- Summary of Application : This compound is used in the synthesis of four-armed materials based on a pentaerythritol core, which are potential liquid crystals .
- Methods of Application : The compound is connected by spacers with different lengths to the coumarin moieties as mesogenic groups .
- Results or Outcomes : UV-Vis spectroscopy measurements exhibited a red shift in peaks of coumarin ring from 318 to 366 nm compared with free coumarin molecules, which is attributed to the developed π – π interactions by possible formation of liquid crystal structures .
Safety And Hazards
Propriétés
IUPAC Name |
6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHXWVABDHISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377455 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26518-76-3 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



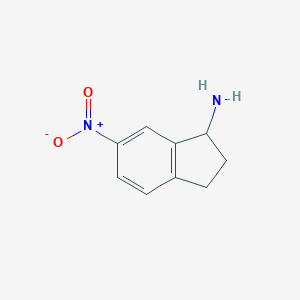
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
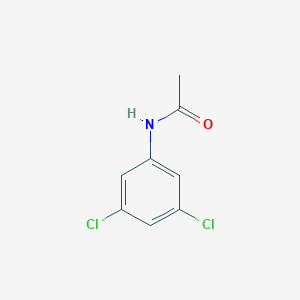
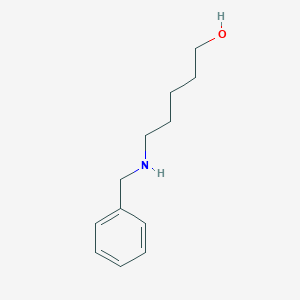
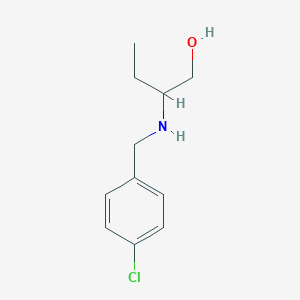
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
